2-(Benzo[b]thiophen-3-yl)azetidine
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Overview
Description
2-(Benzo[b]thiophen-3-yl)azetidine is a heterocyclic compound that features both a benzo[b]thiophene and an azetidine ring The benzo[b]thiophene moiety is a sulfur-containing aromatic ring, while the azetidine ring is a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[b]thiophen-3-yl)azetidine can be achieved through several methods. One common approach involves the reaction of benzo[b]thiophene derivatives with azetidine precursors under specific conditions. For instance, the aryne reaction with alkynyl sulfides can be employed to synthesize benzo[b]thiophenes, which can then be further functionalized to introduce the azetidine ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of transition-metal catalyzed reactions, such as palladium-catalyzed coupling reactions, is common in industrial settings due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[b]thiophen-3-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzo[b]thiophene moiety to dihydrobenzo[b]thiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzo[b]thiophene derivatives .
Scientific Research Applications
2-(Benzo[b]thiophen-3-yl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-(Benzo[b]thiophen-3-yl)azetidine involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A simpler structure lacking the azetidine ring.
Azetidine: A four-membered nitrogen-containing ring without the benzo[b]thiophene moiety.
2-Substituted Benzo[b]thiophenes: Compounds with different substituents on the benzo[b]thiophene ring.
Uniqueness
2-(Benzo[b]thiophen-3-yl)azetidine is unique due to the combination of the benzo[b]thiophene and azetidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NS |
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Molecular Weight |
189.28 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-yl)azetidine |
InChI |
InChI=1S/C11H11NS/c1-2-4-11-8(3-1)9(7-13-11)10-5-6-12-10/h1-4,7,10,12H,5-6H2 |
InChI Key |
FVCWTSFLJHYWMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
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